Superior In Vitro Binding Affinity for SV2A: A 20-Fold Differentiation from Levetiracetam
In direct binding experiments using recombinant human SV2A, brivaracetam demonstrates a significantly higher affinity compared to levetiracetam. This translates to a more potent interaction with the primary molecular target of both drugs. [1]
| Evidence Dimension | Binding affinity (Ki or fold-difference) |
|---|---|
| Target Compound Data | 20-fold higher affinity |
| Comparator Or Baseline | Levetiracetam (baseline affinity) |
| Quantified Difference | 20-fold increase in affinity |
| Conditions | In vitro binding assay using recombinant human SV2A |
Why This Matters
Higher target affinity may allow for lower effective doses and could explain the increased potency observed in some preclinical seizure models.
- [1] Gillard M, Fuks B, Leclercq K, et al. Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties. Eur J Pharmacol. 2011;664(1-3):36-44. View Source
